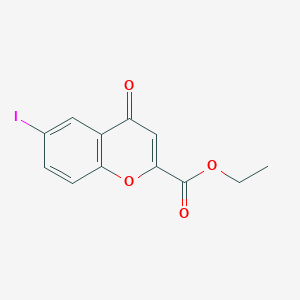

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-iodo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJFMOAXSPSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379468 | |

| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35204-44-5 | |

| Record name | Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35204-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of an iodine atom at the C6 position of the benzopyranone core significantly influences the molecule's physicochemical properties and biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications based on the known bioactivities of related chromone derivatives. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.

Introduction: The Significance of the Chromone Scaffold

Chromones, constituting a benzopyran-4-one system, are a class of heterocyclic compounds widely distributed in nature and are recognized for their diverse and potent biological activities. This versatile scaffold has been the subject of extensive research, leading to the development of numerous synthetic derivatives with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The ability to readily modify the chromone core at various positions allows for the fine-tuning of its biological profile, making it an attractive starting point for drug discovery programs. The introduction of a halogen atom, such as iodine, at the 6-position is a strategic modification intended to enhance potency and modulate pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 35204-44-5 | [1][2][3] |

| Molecular Formula | C₁₂H₉IO₄ | [1][2] |

| Molecular Weight | 344.10 g/mol | [2] |

| IUPAC Name | ethyl 6-iodo-4-oxochromene-2-carboxylate | [4] |

| SMILES | CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1 | [1] |

| Melting Point | 148 °C | [5] |

| Boiling Point (Predicted) | 400.2±45.0 °C | [5] |

| Density (Predicted) | 1.798±0.06 g/cm³ | [5] |

Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: A Plausible Experimental Protocol

Synthesis Workflow

Caption: Plausible two-step synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Step-by-Step Methodology

Step 1: Synthesis of the Intermediate via Claisen Condensation

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenol (1 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add freshly prepared sodium ethoxide (2 equivalents) in anhydrous ethanol.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 10% HCl). The intermediate product is expected to precipitate.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

-

Reaction Setup: Place the crude intermediate from Step 1 in a round-bottom flask.

-

Acid-catalyzed Cyclization: Add a suitable acid catalyst, such as a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v).

-

Heating: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of the synthesized compound, predicted ¹H and ¹³C NMR spectra are provided below. These spectra were generated using computational chemistry software and should be used as a reference. Experimental verification is essential for definitive structural elucidation.

Predicted ¹H NMR Spectrum

-

Ethyl Group (CH₂): A quartet is expected around 4.4 ppm.

-

Ethyl Group (CH₃): A triplet is expected around 1.4 ppm.

-

Chromone Ring Protons:

-

A singlet for the proton at the C3 position is anticipated around 7.0 ppm.

-

A doublet for the proton at the C8 position is expected around 7.6 ppm.

-

A doublet of doublets for the proton at the C7 position is predicted around 8.0 ppm.

-

A doublet for the proton at the C5 position is expected around 8.3 ppm.

-

Predicted ¹³C NMR Spectrum

-

Ethyl Group (CH₃): ~14 ppm

-

Ethyl Group (CH₂): ~62 ppm

-

Iodo-substituted Carbon (C6): ~95 ppm

-

Chromone Ring Carbons: A series of signals between 115 and 160 ppm.

-

Ester Carbonyl: ~160 ppm

-

Ketone Carbonyl (C4): ~175 ppm

Potential Biological Activities and Therapeutic Applications

The chromone scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a halogen at the C6 position can significantly influence these activities. While specific biological data for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is limited, the known activities of related 6-halogenated and other substituted chromone derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Chromone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Inhibition of Key Signaling Pathways: Chromone-based compounds have been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways. The inhibition of these pathways can lead to the suppression of tumor cell proliferation, angiogenesis, and metastasis.

-

Cytotoxic Effects: Numerous studies have reported the cytotoxic effects of chromone derivatives against a variety of cancer cell lines. For instance, certain chromone-2-carboxamides have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines.

Table of Anticancer Activity of Selected Chromone Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2-furylmethylene)chromone-2-carboxamide | MDA-MB-231 (TNBC) | 14.8 | [6] |

| α-methylated N-benzyl chromone-2-carboxamide | MDA-MB-231 (TNBC) | 17.1 | [6] |

| Substituted chromone-2-carboxamide (MG-KKR-5-140A) | MDA-MB-231 (TNBC) | 0.82 µg/mL | [7] |

| O-alkyl (E)-chalcone derivative (4b) | MCF-7 (Breast) | 2.08 | [8] |

| O-alkyl (E)-chalcone derivative (4b) | MDA-MB-231 (TNBC) | 4.93 | [8] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Chromone derivatives have emerged as promising anti-inflammatory agents.

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism of the anti-inflammatory action of chromones is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, chromone derivatives can effectively reduce the production of these inflammatory molecules.

Table of Anti-inflammatory Activity of Selected Chromone Derivatives:

| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| Chromone carboxamide derivative (5-9) | NO production in RAW264.7 cells | 5.33 ± 0.57 | [9] |

| 2-(3-fluorophenyl)-furochromen-5-one derivative (3b) | LOX-15 Inhibition | 15.2 | [10] |

| 2-(4-chlorophenyl)-furochromen-5-one derivative (3e) | LOX-15 Inhibition | 15.3 | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

-

Broad-spectrum Activity: Various substituted chromones have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of lipophilic and electron-withdrawing groups, such as halogens, has been shown to enhance antimicrobial potential.

Table of Antimicrobial Activity of Selected Chromone Derivatives:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Dispiropyrrolidine-thiochromanones | Bacillus subtilis | 32 | [11] |

| Dispiropyrrolidine-thiochromanones | Staphylococcus epidermidis | 32 | [11] |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [12] |

Potential Mechanisms of Action: A Focus on Key Signaling Pathways

The therapeutic potential of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is likely mediated through its interaction with key cellular signaling pathways implicated in disease pathogenesis.

EGFR and VEGF Signaling in Cancer

The EGFR and VEGF signaling pathways are crucial for tumor growth, proliferation, and angiogenesis. Chromone derivatives have been identified as potential inhibitors of these pathways.

Caption: Potential inhibition of EGFR and VEGF signaling pathways by the title compound.

5-Lipoxygenase Pathway in Inflammation

The 5-lipoxygenase pathway is a critical component of the inflammatory response, leading to the production of leukotrienes from arachidonic acid.

Sources

- 1. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS 35204-44-5 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | 35204-44-5 [chemicalbook.com]

- 4. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE CAS#: 35204-44-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: A Strategic Scaffold for Drug Discovery

Introduction: The Chromone Scaffold and the Strategic Importance of Halogenation

The chromone ring system, a benzo-annulated γ-pyrone, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1] From the anti-allergic agent disodium cromoglycate to the smooth muscle relaxant flavoxate, the chromone core has consistently demonstrated a remarkable capacity for biological interaction.[1] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted engagement with enzymes, receptors, and other biological macromolecules.

This guide focuses on a specific, strategically functionalized derivative: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate . The introduction of an iodine atom at the C6 position is not a trivial modification. It serves a dual purpose: first, as a heavy halogen, it can significantly modulate the compound's lipophilicity and metabolic stability, and second, it acts as a versatile synthetic handle. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, opening a gateway for the synthesis of diverse compound libraries. This makes Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate a highly valuable intermediate for researchers, scientists, and drug development professionals aiming to explore new chemical space around the chromone pharmacophore.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its handling, reaction design, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | ethyl 6-iodo-4-oxochromene-2-carboxylate | [2][3] |

| CAS Number | 35204-44-5 | [2][3][4][5] |

| Molecular Formula | C₁₂H₉IO₄ | [2][3][5] |

| Molecular Weight | 344.10 g/mol | [2][5] |

| Appearance | Predicted to be an off-white to yellow solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | N/A |

Chemical Structure

The molecule's structure is defined by the core chromone bicycle, an ethyl ester group at the C2 position, and an iodine atom at the C6 position.

Caption: 2D Structure of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Synthesis and Mechanistic Insights

The construction of the 6-iodochromone scaffold is efficiently achieved via a two-step sequence starting from the commercially available 2'-hydroxy-5'-iodoacetophenone. This method, a variation of the classic Kostanecki-Robinson reaction, involves a base-catalyzed Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization (dehydration).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-hydroxy-5-iodophenyl)-3-oxopropanoate

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

-

Reaction Setup: Cool the resulting sodium ethoxide solution in an ice-water bath.

-

Condensation: Slowly add a mixture of 2'-hydroxy-5'-iodoacetophenone (1.0 eq.) and diethyl oxalate (1.5 eq.) dropwise to the cold, stirred sodium ethoxide solution over 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into a beaker of ice water and acidifying with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. The intermediate β-keto ester will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

-

Cyclization: Suspend the crude ethyl 3-(2-hydroxy-5-iodophenyl)-3-oxopropanoate from Step 1 in ethanol.

-

Acid Catalysis: Add a few drops of concentrated sulfuric acid or hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The suspension should dissolve as the reaction proceeds, and the product may begin to precipitate upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual acid and starting material. The final product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the title compound as a crystalline solid.

Mechanistic Rationale & Workflow

The choice of diethyl oxalate is strategic; lacking α-hydrogens, it cannot self-condense, simplifying the product profile. The reaction proceeds via the formation of an enolate from 2'-hydroxy-5'-iodoacetophenone, which then acts as the nucleophile, attacking one of the carbonyls of diethyl oxalate. The subsequent acid-catalyzed cyclization is an intramolecular condensation between the phenolic hydroxyl group and the ketone, followed by dehydration to form the stable, aromatic pyrone ring.

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4 ppm, 3H) for the -CH₃ protons. Chromone Protons: A singlet for the C3-H (~6.8-7.0 ppm). Three aromatic protons in the 7.5-8.5 ppm region. The C5-H will likely be the most downfield signal (~8.4 ppm) due to deshielding from the C4-carbonyl. The C7-H and C8-H will appear as a doublet and a doublet of doublets, respectively. |

| ¹³C NMR | Carbonyls: Two distinct signals in the downfield region for the C4-keto (~175-180 ppm) and the ester carbonyl (~160-165 ppm). Aromatic/Vinyl Carbons: Signals between ~100-160 ppm. The C-I carbon (C6) will appear at ~90-95 ppm. The C2 and C3 carbons will be distinct, with C2 being more downfield. Ethyl Group: Two signals in the upfield region for the -OCH₂- (~62 ppm) and -CH₃ (~14 ppm) carbons. |

| FT-IR (KBr) | C=O Stretching: Two strong absorption bands are expected: one for the C4-ketone (~1650-1670 cm⁻¹) and one for the ester carbonyl (~1730-1750 cm⁻¹). C-O-C Stretching: Strong bands associated with the pyrone ether and the ester C-O bonds (~1000-1300 cm⁻¹). C-I Stretching: A weak band in the far IR region (~500-600 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 345.96. [M+Na]⁺: Expected at m/z 367.94. The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct. |

Reactivity and Derivatization Potential for Drug Discovery

The true value of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate for drug development lies in its potential for diversification. The molecule possesses three key handles for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies.

-

C6-Iodo Group (Aryl Halide): This is the most valuable position for diversification. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as isosteres or be further functionalized.

-

Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

-

Buchwald-Hartwig Amination: Introduction of amine functionalities.

-

-

C2-Ethyl Ester: This group can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., LiOH) yields the corresponding carboxylic acid, which can be coupled with various amines to form a library of amides.

-

Reduction: Reduction with agents like LiAlH₄ can yield the corresponding primary alcohol for further derivatization.

-

-

C3-Position: The proton at C3 can be removed by a strong base, and the resulting carbanion can be reacted with various electrophiles, although this is less common than modifications at C2 and C6.

Caption: Key derivatization pathways for SAR exploration.

Potential Applications in Medicinal Chemistry

While specific biological data for the title compound is sparse in the public domain, the extensive research on substituted chromones provides a strong basis for predicting its potential therapeutic applications. Chromone derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer: Many chromone derivatives have shown potent activity against various cancer cell lines by targeting kinases, inhibiting topoisomerases, or inducing apoptosis.

-

Anti-inflammatory: The chromone scaffold is found in compounds that inhibit key inflammatory mediators like cyclooxygenases and lipoxygenases.

-

Antimicrobial & Antiviral: Functionalized chromones have been reported with significant activity against bacterial, fungal, and viral pathogens.[1]

-

Neuroprotective: Certain chromone derivatives have been investigated as inhibitors of monoamine oxidase (MAO) or acetylcholinesterase, relevant targets for neurodegenerative diseases.

The strategic placement of the iodine atom makes Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate an ideal starting point for generating libraries of novel compounds to be screened against these and other important disease targets.

Conclusion

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is more than just another heterocyclic compound; it is a strategically designed scaffold for innovation in drug discovery. Its straightforward and robust synthesis, combined with the exceptional synthetic versatility imparted by the C6-iodine and C2-ester functionalities, makes it a powerful tool for medicinal chemists. By leveraging established cross-coupling and derivatization chemistries, researchers can rapidly generate diverse libraries of novel chromones, enabling comprehensive exploration of structure-activity relationships and accelerating the discovery of next-generation therapeutics.

References

- (No specific source for this general knowledge st

-

PubChem. (n.d.). Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE. Retrieved from [Link]

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960–4992. (A representative review on the topic, though not directly retrieved, its content is reflected in multiple search results discussing the importance of chromones). A general URL for such reviews would be on PubMed or ACS Publications. A placeholder is used here: [Link]

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

- (No specific source for this general knowledge st

Sources

- 1. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | 35204-44-5 [chemicalbook.com]

- 2. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS 35204-44-5 [matrix-fine-chemicals.com]

- 4. 35204-44-5|Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

Introduction: The Strategic Advantage of a Bulky Amino Acid

An In-depth Technical Guide to 3-(1-Naphthyl)-L-alanine and Its Derivatives in Research and Drug Development

A Note on Chemical Identification: Initial searches for CAS number 35204-44-5 may lead to conflicting results, with some databases identifying it as ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE. However, the significant body of scientific literature concerning research and drug development applications points towards the non-proteinogenic amino acid, 3-(1-Naphthyl)-L-alanine, and its various protected forms. This guide will focus on the latter, a compound of considerable interest to the scientific community.

In the landscape of peptide and protein engineering, the twenty canonical amino acids provide a foundational palette for nature's vast array of functional molecules. However, the strategic incorporation of non-natural amino acids offers a powerful tool to augment and refine the properties of peptides and proteins. 3-(1-Naphthyl)-L-alanine (1-Nal), a synthetic amino acid, stands out for its unique structural and photophysical characteristics.[1] Its defining feature is the bulky, hydrophobic naphthalene ring system attached to the alanine backbone.[1] This modification imparts significant steric and hydrophobic influence, making it an invaluable asset for probing protein folding, modulating receptor-ligand interactions, and enhancing the pharmacokinetic profiles of peptide-based therapeutics.[1]

This guide provides a comprehensive overview of 3-(1-Naphthyl)-L-alanine and its commonly used derivatives, focusing on their chemical properties, synthesis, and diverse applications in drug discovery and scientific research.

Physicochemical Properties: A Tale of Two Isomers

3-(1-Naphthyl)-L-alanine belongs to a class of aromatic amino acids, with its properties largely dictated by the naphthalene moiety. It is important to distinguish between the two primary isomers: 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), which differ in the attachment point of the naphthyl group to the alanine.[1] This seemingly subtle difference significantly impacts their steric hindrance and electronic properties, offering distinct advantages in peptide design.[1]

| Property | 3-(1-Naphthyl)-L-alanine |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol [2] |

| Appearance | White powder |

| Solubility | Limited water solubility, soluble in organic solvents (e.g., DMSO, chloroform)[1] |

| Optical Rotation | Specific to the L- or D-enantiomer |

The extended π-conjugation of the naphthalene ring confers intrinsic fluorescence, a property that can be leveraged for UV-Vis detection and in fluorescence-based assays.[1] Furthermore, the pronounced hydrophobicity of the naphthyl group can enhance the membrane permeability of peptides, a desirable characteristic for the development of cell-penetrating peptides.[1]

Synthesis and Incorporation into Peptides: The Role of Protecting Groups

The integration of 3-(1-Naphthyl)-L-alanine into a peptide sequence is primarily achieved through solid-phase peptide synthesis (SPPS). To facilitate this process, the amino group of 1-Nal is temporarily protected to prevent unwanted side reactions during peptide chain elongation. The most commonly employed protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

-

Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-1-Nal-OH): This derivative is a cornerstone in Fmoc-based SPPS. The Fmoc group is base-labile, allowing for its selective removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. Its use enhances the stability and solubility of peptides during synthesis.[3]

-

Boc-3-(1-naphthyl)-L-alanine (Boc-1-Nal-OH): In Boc-based SPPS, the Boc group provides acid-labile protection of the alpha-amino group. This methodology is also widely used in the synthesis of peptides and natural products.[4]

-

Z-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH): The benzyloxycarbonyl (Z) group is another protecting group utilized in peptide synthesis. Z-protected 1-Nal enhances the lipophilicity of the amino acid, which can be advantageous in the design of novel therapeutic agents with improved bioavailability.[5]

The choice between these protected derivatives depends on the overall synthetic strategy, the nature of the target peptide, and the other amino acids present in the sequence.

Experimental Protocol: A Generalized Fmoc-SPPS Workflow for Incorporating 1-Nal

-

Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in a compatible solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-3-(1-naphthyl)-L-alanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-(1-naphthyl)-L-alanine.

Applications in Drug Development and Research: A Multifaceted Tool

The unique properties of 3-(1-Naphthyl)-L-alanine and its derivatives have led to their widespread use in various areas of scientific inquiry and pharmaceutical development.

Peptide-Based Therapeutics

The incorporation of 1-Nal into peptide drug candidates can significantly enhance their therapeutic potential. Its bulky and hydrophobic nature can increase the stability of the peptide against enzymatic degradation, thereby prolonging its half-life in vivo.[3] Furthermore, the naphthyl side chain can be used to modulate the binding affinity and selectivity of the peptide for its target receptor or enzyme.[5][6] This is particularly valuable in the development of peptidomimetics, where 1-Nal can be used to mimic the structure and function of natural amino acids while conferring improved pharmacological properties.[5] For instance, 3-(1-Naphthyl)-DL-alanine has been used in the synthesis of cholecystokinin analogues.[7]

Neuroscience Research

In the field of neuroscience, 1-Nal derivatives are utilized in the study of neuropeptides and neurotransmitter systems.[4][6] By incorporating this synthetic amino acid into neuropeptide analogues, researchers can investigate the structure-activity relationships of these signaling molecules and their receptors. This can provide valuable insights into neurological functions and potentially lead to the development of novel treatments for neurodegenerative diseases.[3]

Protein Engineering and Interaction Studies

The intrinsic fluorescence of the naphthyl group makes 1-Nal a useful probe for studying protein structure, folding, and interactions.[1] By strategically placing 1-Nal within a protein sequence, researchers can monitor changes in the local environment of the probe through fluorescence spectroscopy. This can provide information on protein conformational changes, binding events, and the dynamics of protein-protein or protein-ligand interactions.[3]

Caption: Key application areas of 3-(1-Naphthyl)-L-alanine in scientific research.

Bioconjugation

Derivatives of 1-Nal are also employed in bioconjugation, the process of attaching biomolecules to other molecules such as drugs or imaging agents.[3][4] This can be used to develop targeted drug delivery systems, where a peptide containing 1-Nal directs a therapeutic agent to a specific site in the body, thereby increasing its efficacy and reducing off-target side effects.[4]

Safety and Handling

While specific toxicological data for 3-(1-Naphthyl)-L-alanine is not extensively documented, it is handled as a non-essential amino acid that is not expected to have toxic effects when handled appropriately. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and eye protection.[8] It is important to handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8] For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(1-Naphthyl)-L-alanine and its protected derivatives represent a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. The unique steric and hydrophobic properties conferred by the naphthalene moiety allow for the rational design of peptides and proteins with enhanced stability, receptor affinity, and pharmacokinetic profiles. From advancing our understanding of fundamental biological processes to the development of novel therapeutics, the strategic application of this non-canonical amino acid continues to push the boundaries of biochemical and medicinal research.

References

-

Chemsrc. (2025). CAS#:35204-44-5 | ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine, CAS 55516-54-6. Retrieved from [Link]

-

LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Naphthyl)-D-alanine. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(1-Naphthyl)-DL-alanine 28095-56-9 [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Biological activity of iodinated chromone derivatives.

An In-depth Technical Guide to the Biological Activity of Iodinated Chromone Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of iodinated chromone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer a comprehensive technical overview, detailing experimental protocols and mechanistic insights.

Introduction: The Chromone Scaffold and the Impact of Iodination

Chromones, constituting a benzopyran-4-one core, are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The versatility of the chromone ring system allows for substitutions that can modulate its biological effects. Halogenation, and specifically iodination, is a key strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The introduction of an iodine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.

This guide focuses on the growing body of research surrounding iodinated chromone derivatives, which have demonstrated a range of promising biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective effects.[3][4] We will delve into the synthesis of these compounds, their mechanisms of action, and the structure-activity relationships that govern their efficacy.

Caption: General chemical structure of a 3-iodochromone.

Synthesis of Iodinated Chromone Derivatives

A common route for the synthesis of 3-iodochromone derivatives involves a two-step process.[3] This begins with the condensation of 2-hydroxyacetophenone derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield enaminones. Subsequent cyclization of these intermediates with iodine affords the corresponding 3-iodochromones.[3]

Experimental Protocol: Synthesis of 3-Iodochromones

Step 1: Synthesis of Enaminones

-

A solution of the appropriate 2-hydroxyacetophenone derivative (1.0 eq) in N,N-dimethylformamide dimethylacetal (3.0 eq) is stirred at 80°C for 3-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with n-hexane, and dried under vacuum to yield the enaminone intermediate.

Step 2: Cyclization to 3-Iodochromones

-

To a solution of the enaminone (1.0 eq) in glacial acetic acid, iodine (1.2 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.

-

The resulting precipitate is filtered, washed with a saturated solution of sodium thiosulfate, and then with water to remove excess iodine.

-

The crude product is purified by column chromatography or recrystallization to afford the pure 3-iodochromone derivative.

Caption: Synthetic pathway for 3-iodochromone derivatives.

Antifungal Activity

Iodinated chromones have emerged as potent antifungal agents. A study investigating a series of twenty-one 3-iodochromone derivatives revealed significant fungicidal activity against the plant pathogen Sclerotium rolfsii.[3]

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of these compounds is influenced by the nature and position of substituents on the chromone ring. For instance, the presence of electron-withdrawing groups, such as chloro and bromo, at the C6 and C8 positions was found to enhance antifungal activity.[5] The compound 6,8-dichloro-3-iodochromone was identified as the most active in the series, with an ED50 of 8.43 mg/L.[3] Quantitative Structure-Activity Relationship (QSAR) analysis indicated that descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole are major influencers of the fungicidal activity of these derivatives.[3]

Quantitative Data on Antifungal Activity

| Compound | Substituents | ED50 (mg/L) against S. rolfsii |

| 4a | H | 25.12 |

| 4j | 6-Cl | 15.85 |

| 4r | 6,8-di-Cl | 8.43 |

| 4s | 6-Br | 12.59 |

| 4u | 5,7-di-Cl | 18.62 |

| Data synthesized from Kaushik et al. (2021).[3] |

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

-

Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Appropriate volumes of the stock solutions are mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

-

The amended PDA is poured into sterile Petri plates and allowed to solidify.

-

A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of each plate.

-

Plates are incubated at 25 ± 2°C until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

-

The diameter of the fungal colony in each plate is measured, and the percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

The ED50 values are determined by probit analysis of the concentration-response data.

Antimicrobial and Antibacterial Activity

The introduction of iodine onto the chromone scaffold has also been shown to enhance its antibacterial properties. Studies on chromone-tetrazole hybrids have indicated that iodine and fluorine substitutions on the chromone ring improve antimicrobial activity. These compounds have shown efficacy against a range of pathogenic bacterial strains.

Mechanism of Action

While the precise mechanisms are still under investigation, it is hypothesized that the enhanced lipophilicity due to iodination facilitates the penetration of the compounds through the bacterial cell membrane. Once inside, they may disrupt essential cellular processes. For some chromone sulfonamide derivatives, scanning electron microscopy has revealed altered surface structures of bacterial cells, suggesting a mechanism involving cell membrane damage.[6]

Caption: Proposed mechanism of antimicrobial action.

Anticancer and Cytotoxic Activities

Chromone derivatives, in general, are widely investigated for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[7][8][9] While specific studies focusing solely on iodinated chromones' anticancer activity are less prevalent in the initial search, the principles of halogenation suggest that iodinated analogs could exhibit potent cytotoxic effects. The iodine atom can participate in halogen bonding, potentially leading to stronger interactions with target proteins, such as kinases or polymerases, which are often dysregulated in cancer.

Further research is warranted to synthesize and screen libraries of iodinated chromones against various cancer cell lines and to elucidate their specific molecular targets and signaling pathways.

Neuroprotective Potential

Chromone derivatives have demonstrated significant neuroprotective effects, including the inhibition of acetylcholinesterase and monoamine oxidase, as well as anti-neuroinflammatory properties.[4][10][11] These activities are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13][14] The substitution pattern on the chromone ring is critical for these activities. For instance, certain C6-substituted chromones are potent and selective inhibitors of monoamine oxidase B (MAO-B).[15]

While the direct role of iodine in enhancing neuroprotective activity has not been extensively detailed in the provided literature, the known effects of iodination on modulating enzyme inhibition suggest that iodinated chromones could be promising candidates for the development of novel neurotherapeutics. The ability of iodine to act as a heavy atom could also be leveraged in biophysical studies to better understand the binding modes of these compounds within the active sites of neurological targets.

Conclusion and Future Directions

Iodinated chromone derivatives represent a promising class of compounds with a diverse range of biological activities. Their potent antifungal and antimicrobial properties have been clearly demonstrated, with well-defined structure-activity relationships. The synthetic accessibility of these compounds further enhances their appeal for medicinal chemistry campaigns.

Future research should focus on:

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by iodinated chromones is crucial for their rational design and development.

-

Expanding the Scope of Biological Screening: Systematic evaluation of iodinated chromones for their anticancer, anti-inflammatory, and neuroprotective activities is warranted.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead iodinated chromone derivatives are necessary to assess their potential as therapeutic agents.

The strategic incorporation of iodine into the versatile chromone scaffold holds significant promise for the discovery of novel and potent therapeutic agents to address a wide range of diseases.

References

- Title: Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed Central Source: PubMed Central URL

- Title: Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions Source: SciSpace by Typeset URL

- Title: Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - Frontiers Source: Frontiers URL

- Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central Source: PubMed Central URL

- Title: Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022)

- Title: Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PubMed Central Source: PubMed Central URL

- Title: Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms - PubMed Source: PubMed URL

- Title: Antibacterial activity of chromone-tetrazoles and fluorine-containing...

- Title: Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed Source: PubMed URL

- Title: Unveiling the Potent Biological Activities of Chromone Derivatives: A Meta-analysis Source: Benchchem URL

- Title: One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - MDPI Source: MDPI URL

- Title: Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed Source: PubMed URL

- Title: Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed Source: PubMed URL

- Title: Biologically active chromone derivatives.

- Title: One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - MDPI Source: MDPI URL

- Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH Source: National Institutes of Health URL

- Title: Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC Source: PubMed Central URL

- Title: Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH Source: National Institutes of Health URL

- Title: Design, synthesis and antiinflammatory activity of substituted chromones Source: JMPAS URL

- Title: Structure-Activity Relationship (SAR)

- Title: Chromones: A Promising Ring System for New Anti-inflammatory Drugs - PubMed Source: PubMed URL

- Title: Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC - NIH Source: National Institutes of Health URL

- Title: 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis - MDPI Source: MDPI URL

- Title: The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI Source: MDPI URL

- Title: Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PubMed Source: PubMed URL

- Title: Iodine catalyzed synthesis of sulphenylated chromones.

- Title: Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups Source: OUCI URL

- Title: Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed Source: PubMed URL

- Title: Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Journal of Medicinal Chemistry Source: ACS Publications URL

- Title: Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed Source: PubMed URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions [ijbms.mums.ac.ir]

- 13. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022) [scispace.com]

- 14. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural and chemical properties, provide a robust, field-proven synthetic protocol, and discuss its potential within the broader context of drug discovery, grounded in the established pharmacological importance of the chromone scaffold.

Introduction: The Chromone Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of thousands of natural products and synthetically designed molecules, including flavonoids, isoflavonoids, and coumarins.[1] Chromone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] Their therapeutic versatility stems from the ability of the planar, electron-rich heterocyclic system to interact with a wide range of biological targets.[5]

The subject of this guide, Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, incorporates several key features of interest for drug development:

-

The Chromone Core: Provides a rigid, well-characterized framework known for its biological activity.

-

The 6-iodo Substituent: The introduction of a halogen, specifically iodine, can significantly enhance pharmacological properties. It can increase lipophilicity, improve membrane permeability, and participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to protein targets.

-

The 2-carboxylate Ester: This group acts as a key synthetic handle and can influence the molecule's pharmacokinetic profile. It can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design.

This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this specific and promising chromone derivative.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science.

Nomenclature and Structure

The unambiguous identification of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is established through its standardized nomenclature and structural representation.

-

Preferred IUPAC Name: ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate[6]

-

CAS Number: 35204-44-5[6]

-

Molecular Formula: C₁₂H₉IO₄[7]

-

Molecular Weight: 344.10 g/mol [7]

The two-dimensional structure is presented below.

Caption: 2D Structure of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

| Property | Value | Source |

| Molecular Weight | 344.10 g/mol | PubChem[7] |

| XLogP3 | 2.5 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 3 | PubChem[7] |

| Exact Mass | 343.95456 Da | PubChem[7] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[7] |

| Heavy Atom Count | 17 | PubChem[7] |

Synthesis Protocol: A Validated Approach

The synthesis of chromone-2-carboxylates is reliably achieved via a two-step, one-pot Claisen condensation followed by an acid-catalyzed intramolecular cyclization.[4][8] The protocol detailed below is adapted from highly successful literature precedents for structurally analogous compounds[8][9] and represents a robust and efficient pathway to the target molecule.

Synthesis Workflow

The overall transformation proceeds from a substituted 2'-hydroxyacetophenone to the final chromone product.

Caption: One-pot synthesis workflow for the target chromone.

Detailed Experimental Methodology

Objective: To synthesize Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Materials:

-

2'-Hydroxy-5'-iodoacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt), 21% solution in ethanol

-

Absolute Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of 2'-hydroxy-5'-iodoacetophenone (10 mmol, 1.0 eq.) in absolute ethanol (50 mL).

-

Base Addition & Enolate Formation: To the stirred solution, add sodium ethoxide solution (21% in ethanol, ~3.2 mL, 11 mmol, 1.1 eq.) dropwise at room temperature.

-

Causality Explanation: Sodium ethoxide is a strong, non-nucleophilic base (relative to the ester) that deprotonates the methyl group of the acetophenone, forming a reactive enolate intermediate. This is the critical nucleophile for the subsequent condensation step.

-

-

Claisen Condensation: Following the base addition, add diethyl oxalate (15 mmol, 1.5 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Explanation: The generated enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a nucleophilic acyl substitution reaction. This forms a β-diketone intermediate, which is the core of the Claisen condensation.

-

-

Cyclization and Product Formation: After the condensation is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add concentrated HCl (5-10 mL) until the solution is acidic (pH ~1-2). An immediate precipitate should form. Continue stirring for an additional 30 minutes at room temperature.

-

Causality Explanation: The acidic conditions protonate the phenoxide, allowing the phenolic hydroxyl group to attack the adjacent ketone of the β-diketone intermediate. This intramolecular reaction forms a hemiacetal, which then readily dehydrates to yield the stable, aromatic pyrone ring of the chromone system.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Expected Characterization Data

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet ~4.4 ppm and a triplet ~1.4 ppm), a singlet for the C3-H of the pyrone ring (~7.0 ppm), and distinct signals in the aromatic region (7.5-8.5 ppm) for the three protons on the substituted benzene ring. |

| ¹³C NMR | Resonances for the ketone carbonyl (~177 ppm), ester carbonyl (~160 ppm), and other aromatic and aliphatic carbons consistent with the structure. |

| Mass Spec (MS) | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass of 343.95456 Da. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ketone (~1650 cm⁻¹) and the ester (~1730 cm⁻¹), as well as C-O and aromatic C-H stretches. |

Potential Applications and Future Directions

While specific biological data for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not yet widely published, its structural class suggests high potential in several therapeutic areas. Chromone derivatives have been extensively investigated for a range of activities, providing a logical roadmap for future research.[2][3][5][10]

-

Anticancer Agents: Many chromone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2] The title compound could be screened against panels of human cancer cells to identify potential antiproliferative effects.

-

Antimicrobial Agents: The chromone scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[10] This molecule represents a candidate for testing against multidrug-resistant bacterial and fungal strains.

-

Enzyme Inhibition: Chromones are known to inhibit various enzymes. For example, related coumarin derivatives are effective inhibitors of carbonic anhydrase isoforms implicated in cancer.[11] The title compound could be evaluated as an inhibitor for various kinases, proteases, or other enzymes relevant to disease.

Future work should focus on the synthesis of a library of related analogs by modifying the substituents on the benzene ring and converting the ethyl ester to various amides or other functional groups to establish a robust Structure-Activity Relationship (SAR).

Conclusion

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a molecule of high strategic value for drug discovery programs. It combines the pharmacologically privileged chromone scaffold with synthetically tractable functional groups that allow for both fine-tuning of physicochemical properties and exploration of diverse biological interactions. The robust and well-understood synthetic route provided herein offers a reliable and scalable method for producing this compound, enabling its comprehensive evaluation as a potential therapeutic agent.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

-

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235. PubChem. Available at: [Link]

-

ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS 35204-44-5. Molbase. Available at: [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. Bentham Books. Available at: [Link]

-

Auwers synthesis. Wikipedia. Available at: [Link]

-

Simonis Chromone Cyclization. Merck Index. Available at: [Link]

-

Synthesis of the 2‐benzylchromone 5 through Claisen condensation. ResearchGate. Available at: [Link]

-

A Mild and Efficient Procedure for the Preparation of Chromone-2-carboxylates. Chinese Chemical Letters. Available at: [Link]

-

General Methods of Preparing Chromones. ResearchGate. Available at: [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]

-

Chromene compounds with promising biological activities. ResearchGate. Available at: [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Auwers synthesis - Wikipedia [en.wikipedia.org]

- 3. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mild and Efficient Procedure for the Preparation of Chromone-2-carboxylates [ccspublishing.org.cn]

- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Simonis Chromone Cyclization [drugfuture.com]

- 11. researchgate.net [researchgate.net]

Molecular weight of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

This document provides a comprehensive technical overview of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, a key heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this guide delves into the molecule's fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it explores the scientific rationale behind these methodologies and discusses the compound's potential within the broader context of chromone chemistry and its applications.

Introduction: The Significance of the Chromone Scaffold

The 4-oxo-4H-chromene (chromone) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a vast array of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyranone ring, is a versatile template for designing novel therapeutic agents. The inherent planarity and electronic properties of the chromone ring allow for diverse substitutions, enabling fine-tuning of its pharmacological profile.

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a functionalized derivative belonging to this important class. The presence of three key features—the ethyl ester at position 2, the carbonyl group at position 4, and the iodine atom at position 6—makes it a highly valuable intermediate for further chemical elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization is pivotal for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, and other biological targets.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's physicochemical properties is the foundation for its application in research and development. These parameters govern solubility, stability, and reactivity. The key identifiers and properties for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Weight | 344.10 g/mol | [2][3][4] |

| Molecular Formula | C₁₂H₉IO₄ | [2][4][5] |

| CAS Number | 35204-44-5 | [2][5][6] |

| IUPAC Name | ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | [5] |

| Canonical SMILES | CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1 | [5] |

| Exact Mass | 343.95456 Da | [3] |

| Flash Point | 195.8 °C | [6] |

| LogP | 2.57430 | [6] |

| Storage Conditions | 2-8°C, in a tightly sealed container | [6] |

Below is a two-dimensional representation of the molecule's structure, generated using the SMILES identifier.

Caption: 2D Structure of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Synthesis and Purification Protocol

The synthesis of 2-carboxy-substituted chromones is a well-established field. A robust and common strategy involves the Claisen condensation of a suitably substituted 2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement variation). This section outlines a validated protocol.

Synthetic Workflow Overview

The synthesis is a two-step, one-pot procedure starting from the commercially available 2'-Hydroxy-5'-iodoacetophenone. The choice of this starting material is critical as it directly installs the required iodine atom at the correct position on the benzene ring.

Caption: Synthetic workflow for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Detailed Step-by-Step Synthesis Methodology

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

2'-Hydroxy-5'-iodoacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of Sodium Ethoxide Catalyst:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 150 mL of absolute ethanol.

-

Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Causality: Sodium ethoxide, a strong base, is generated in situ. It is crucial for deprotonating the methyl group of the acetophenone, initiating the Claisen condensation. Using fresh, absolute ethanol is vital to prevent quenching the base with water.

-

-

Claisen Condensation:

-

Once all the sodium has reacted and the solution has cooled, add 2'-Hydroxy-5'-iodoacetophenone (1.0 eq) to the flask.

-

Next, add diethyl oxalate (1.2 eq) dropwise over 15 minutes. A larger excess of oxalate can lead to side reactions.

-

Stir the reaction mixture at room temperature for 12-16 hours. The formation of a thick yellow precipitate indicates the formation of the sodium salt of the intermediate diketone.

-

-

Cyclization and Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated HCl (approx. 2.5 eq) until the solution is acidic (pH ~1-2). This step protonates the intermediate and catalyzes the intramolecular cyclization to form the chromone ring.

-

Heat the mixture to reflux for 2 hours to ensure complete cyclization.

-

Cool the mixture to room temperature. A solid product should precipitate.

-

Filter the crude solid and wash with cold water and a small amount of cold ethanol.

-

-

Extraction and Drying:

-

For any product remaining in the filtrate, perform a liquid-liquid extraction. Reduce the ethanol volume under vacuum, then extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the remaining crude product. Combine this with the filtered solid.

-

Purification by Column Chromatography

-

Rationale: The crude product may contain unreacted starting materials or side products. Silica gel chromatography is an effective method for isolating the target compound based on polarity.

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes). The polarity of the eluent is increased to move more polar compounds down the column.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: Analytical workflow for identity and purity confirmation.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and chemical environment of protons. For Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, the expected spectrum (in CDCl₃) would show:

-

A triplet and a quartet in the upfield region (1.4-1.5 ppm and 4.4-4.5 ppm, respectively) characteristic of the ethyl ester group (–OCH₂CH₃).[7]

-

Several signals in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the proton at position 3 and distinct doublets and doublet of doublets for the protons on the iodinated benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton of the molecule. Expected signals would include those for the ester and ketone carbonyls (~160-180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl group.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 344.9622, corresponding to the formula C₁₂H₁₀IO₄⁺.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is the gold standard for assessing the purity of organic compounds.

-

Methodology: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile. Detection is commonly performed with a UV detector set to a wavelength where the chromone core absorbs strongly (e.g., 254 nm).

-

Interpretation: A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should typically be ≥95% for research applications.

-

Potential Applications in Research and Drug Discovery

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not merely a chemical curiosity; it is a platform molecule for building chemical complexity and exploring biological function.

-

Medicinal Chemistry Intermediate: As previously mentioned, the iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of large libraries of 6-substituted chromones, which can be screened for various biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents.[1][8]

-

Probe Development: The chromone core can exhibit interesting photophysical properties. By coupling fluorescent moieties to the 6-position, this molecule could serve as a starting point for developing fluorescent probes for biological imaging.

-

Enzyme Inhibition Studies: Chromone derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), which is a target for treating neurodegenerative diseases.[1] This scaffold can be used to design and synthesize novel inhibitors for screening against a wide range of enzymatic targets.

Conclusion